Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea

FPRL1 Agonist Potency Differentiation Chemotaxis Assay

Procure 1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea (CAS 894029-09-5) for FPRL1/ALX research. This urea-pyrrolidinone agonist, with a defined low potency (EC50 1100 nM), is essential for establishing sub-maximal activation baselines in chemotaxis assays. Its structural scaffold is distinct from pyridazinone agonists, enabling scaffold-hopping studies, and its selectivity for FPRL1 over FPR1 makes it ideal for dissecting neutrophil signaling pathways.

Molecular Formula C25H25N3O3
Molecular Weight 415.493
CAS No. 894029-09-5
Cat. No. B2918521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea
CAS894029-09-5
Molecular FormulaC25H25N3O3
Molecular Weight415.493
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H25N3O3/c1-31-23-14-12-22(13-15-23)27-18-20(16-24(27)29)26-25(30)28(21-10-6-3-7-11-21)17-19-8-4-2-5-9-19/h2-15,20H,16-18H2,1H3,(H,26,30)
InChIKeySGLSVBGVXGIWLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea (CAS 894029-09-5): A Low-Potency FPRL1 Agonist for Baseline Signaling Research


1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea (CAS 894029-09-5) is a synthetic, small-molecule urea derivative [1]. It is functionally classified as an agonist of the formyl peptide receptor-like 1 (FPRL1, also known as FPR2/ALX) [2]. Its core pyrrolidinone scaffold distinguishes it from other FPRL1 agonist chemotypes like pyridazinones. The compound's primary documented pharmacological activity is an EC50 of 1100 nM in a human neutrophil chemotaxis assay, establishing it as a low-potency probe relative to highly optimized agonists in its class [2].

Procurement Alert: Why 1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea Cannot Be Interchanged with Other FPRL1 Agonists


Functional interchangeability of FPRL1 agonists is not supported by evidence. This compound's pharmacological profile, defined by the patent literature as an FPRL1 agonist [1] and empirically characterized by a 1.1 µM EC50 in a chemotaxis assay [2], is distinct from other urea or non-urea FPRL1 agonists. For example, the pyridazinone-based agonist '14x' from the same research group displays significantly higher potency [2]. Simple substitution with a more potent analog risks oversaturating receptor activation, obscuring nuanced signaling bias or causing desensitization at concentrations irrelevant to this compound's unique activity window. Selecting this specific molecule is critical for studies requiring a moderate, defined level of FPRL1 stimulation.

Quantitative Comparator Evidence for 1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea in FPRL1 Agonism


Differentiation by Low Potency: A 10-Fold Potency Gap to a High-Affinity FPRL1 Agonist

This compound exhibits lower FPRL1 agonist potency compared to the highly optimized pyridazinone agonist '14x' reported in the same study. The target compound has an EC50 of 1100 nM, whereas 14x achieves a significantly lower EC50 of 94 nM in a comparable intracellular calcium mobilization assay [1]. This distinction is critical for researchers needing a moderate stimulus.

FPRL1 Agonist Potency Differentiation Chemotaxis Assay

Chemotype Selectivity: A Urea Scaffold Distinct from Pyridazinone Agonists

The core urea-pyrrolidinone structure of this compound is chemically distinct from the pyridazinone core of the most potent agonists characterized in the primary literature [1]. While 14x is a pyridazinone, this compound is a phenylurea derivative. This scaffold difference implies divergent structure-activity relationships, potentially leading to different off-target profiles or biased signaling.

Chemotype Selectivity Scaffold Comparison FPRL1 Modulators

Defined Functional Activity: A Single Validated Endogenous Target

The compound is a documented agonist of FPRL1 (FPR2/ALX), with its primary quantitative activity being an EC50 of 1100 nM in a human neutrophil chemotaxis assay [1]. In contrast, the comparator 14x from the same study demonstrates potent mixed FPR1/FPRL1 agonism [1]. The specific FPRL1 agonism of the target compound, without reported FPR1 activity, points to a potentially cleaner pharmacological profile for FPRL1-specific studies.

FPRL1 Agonism Target Validation Pharmacological Assay

Key Application Scenarios for 1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea Based on Differentiated Evidence


Baseline Signaling and Receptor Desensitization Studies for FPRL1

Its low potency (EC50 1100 nM) makes this compound an ideal tool for establishing a sub-maximal activation baseline [1]. Researchers can use it to study FPRL1 signaling at low receptor occupancy, contrasting its effects with the full activation caused by high-potency agonists like compound 14x to precisely map pathways leading to receptor desensitization and internalization.

Chemotype Diversification in FPRL1-Focused Screening Libraries

This compound provides a urea-pyrrolidinone scaffold that is structurally distinct from the pyridazinone and other chemotypes dominating potent FPRL1 agonist literature [1][2]. Including it in a high-throughput screening library prevents 'scaffold hopping' limitations and ensures coverage of alternative chemical space, helping identify different binding modes or allosteric modulators.

Pharmacological Tool for FPRL1-Specific vs. FPR1/2 Mixed Agonism Studies

The reported activity of this compound is specific to FPRL1, in contrast to the mixed FPR1/FPRL1 activity of the chemical probe 14x [1]. It therefore serves as a valuable tool for isolating and studying FPRL1-mediated functions in cellular systems where FPR1 is also expressed, such as in human neutrophils, without triggering the FPR1-dependent pathways that dominate mixed agonists.

Quote Request

Request a Quote for 1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.